molecular formula C25H29ClN2O2 B10988800 2'-butyl-N-(4-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-N-(4-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10988800
M. Wt: 425.0 g/mol
InChI Key: IJPNORVJZWWJAT-UHFFFAOYSA-N
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Description

2’-butyl-N-(4-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-N-(4-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is to start with the cyclopentane ring and introduce the isoquinoline moiety through a series of cyclization reactions. The introduction of the butyl and chlorobenzyl groups can be achieved through alkylation and benzylation reactions, respectively. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2’-butyl-N-(4-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2’-butyl-N-(4-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-butyl-N-(4-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2’-butyl-N-(4-methylbenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
  • 2’-butyl-N-(4-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
  • 2’-butyl-N-(4-bromobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide

Uniqueness

The uniqueness of 2’-butyl-N-(4-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, can enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

IUPAC Name

2-butyl-N-[(4-chlorophenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H29ClN2O2/c1-2-3-16-28-24(30)21-9-5-4-8-20(21)22(25(28)14-6-7-15-25)23(29)27-17-18-10-12-19(26)13-11-18/h4-5,8-13,22H,2-3,6-7,14-17H2,1H3,(H,27,29)

InChI Key

IJPNORVJZWWJAT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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